IDO1 Inhibitory Potency: 5‑Methoxy vs. 5‑Unsubstituted Indol‑2‑yl Ethanone Scaffold
The unsubstituted 1-(1H‑indol‑2‑yl)-2‑pyridin‑3‑yl‑ethanone (compound 7a) exhibits an IDO IC₅₀ of 65 µM, defining the baseline potency for the indol‑2‑yl ethanone series [1]. The SAR study explicitly states that introduction of small substituents at the 5‑position is well tolerated and leads to compounds with IC₅₀ values in the micromolar range in both in vitro and in vivo tests [1]. While the exact IC₅₀ of 1-(5-methoxy-1H-indol-2-yl)ethanone in its simplest acetyl form is not reported as a discrete entry in the primary paper, the demonstrated tolerance of 5‑methoxy substitution within more elaborated, low‑micromolar IDO inhibitors (e.g., 1‑(4‑benzyloxy‑5‑methoxy‑1H‑indol‑2‑yl)-2‑pyridin‑3‑yl‑ethanone, compound 7r, and 1‑(4‑hydroxy‑5‑methoxy‑1H‑indol‑2‑yl)-2‑pyridin‑3‑yl‑ethanone, compound 7s) confirms that the 5‑methoxy group maintains or enhances potency relative to the 5‑unsubstituted parent system [1].
| Evidence Dimension | IDO1 inhibitory activity (in vitro) |
|---|---|
| Target Compound Data | Not reported as isolated acetyl analog; 5‑methoxy is SAR‑compatible and potency‑preserving in advanced analogs [1] |
| Comparator Or Baseline | 1-(1H‑Indol‑2‑yl)-2‑pyridin‑3‑yl‑ethanone (7a): IDO IC₅₀ = 65 µM [1] |
| Quantified Difference | Qualitative: 5‑methoxy substitution is well‑tolerated and enables low‑micromolar potency in elaborated derivatives [1] |
| Conditions | Recombinant human IDO1 enzyme assay; cellular IDO1 assay in HeLa cells stimulated with IFN‑γ [1] |
Why This Matters
The 5‑methoxy group is a permissive substitution that preserves the IDO1 inhibitory potential of the indol‑2‑yl ethanone scaffold, whereas unsubstituted or inappropriately substituted analogs can exhibit significantly weaker baseline activity (e.g., 65 µM for the parent), guiding procurement decisions toward a derivatizable intermediate with validated SAR compatibility.
- [1] Dolušić E, Larrieu P, Blanc S, Sapunaric F, Norberg B, Moineaux L, Colette D, Stroobant V, Pilotte L, Colau D, Ferain T, Fraser G, Galleni M, Frère JM, Masereel B, Van den Eynde B, Wouters J, Frédérick R. Indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (IDO) inhibitors. Bioorg Med Chem. 2011 Feb 15;19(4):1550-61. doi: 10.1016/j.bmc.2010.12.032. PMID: 21269836. View Source
